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Compound Name: AZD2389

Cat. No.: B15606120 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the exclusion criteria for patient recruitment in

clinical trials involving the investigational drug AZD2389. Understanding these criteria is crucial

for identifying suitable candidates and ensuring the integrity of clinical trial data.

Frequently Asked Questions (FAQs)
Q1: What are the general categories of exclusion criteria for AZD2389 trials?

A1: Generally, exclusion criteria for AZD2389 trials are designed to protect the safety of

participants and to ensure that the study results are interpretable. Common categories include

the presence of clinically significant diseases, abnormal laboratory values, use of certain

medications, and specific lifestyle factors.

Q2: Are the exclusion criteria the same for all AZD2389 trials?

A2: No. The specific exclusion criteria vary depending on the phase of the trial and the target

patient population. For example, trials in healthy volunteers have different criteria than trials in

patients with specific conditions like liver fibrosis.

Q3: Where can I find the most up-to-date exclusion criteria for a specific AZD2389 trial?

A3: The most accurate and detailed information can be found in the official clinical trial

protocols and registration entries on platforms like ClinicalTrials.gov.
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Troubleshooting Guide for Patient Screening
Issue: A potential participant has a history of a clinically important illness.

Troubleshooting Steps:

Define "Clinically Important": The trial protocol will typically specify what is considered a

"clinically important" illness. This may include conditions that could put the participant at risk,

influence the study's results, or affect their ability to participate.[1][2]

Timeframe: Note the specified timeframe for the illness. For instance, some trials exclude

individuals with a clinically important illness, medical/surgical procedure, or trauma within 4

weeks of the first dose of the investigational medicinal product.[1][3]

Investigator's Discretion: In many cases, the final determination of whether a past illness is

an exclusion criterion is at the discretion of the investigator.[1][3]

Issue: A potential participant has abnormal laboratory values.

Troubleshooting Steps:

Reference Ranges: Compare the participant's laboratory results to the specific thresholds

outlined in the trial protocol.

Specific Exclusions: Be aware of specific laboratory-based exclusion criteria such as:

Platelets <140 x10^9/L or <100 x10^9/L.[2][4]

Estimated Glomerular Filtration Rate (eGFR) <60 mL/min/1.73m2.[2][4][5]

Positive tests for HIV, Hepatitis B, or Hepatitis C.[1][2][4][5]

Significant elevations in liver blood tests.[2][4]

Summary of Quantitative Exclusion Criteria
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Parameter Threshold Trial Population

Platelet Count <140 x 10^9/L
Patients with Liver Fibrosis and

Compensated Cirrhosis[2][6]

Platelet Count <100 x 10^9/L
Patients with Advanced Liver

Fibrosis[4]

eGFR <60 mL/min/1.73m2

Patients with Liver Fibrosis and

Compensated Cirrhosis, Liver

Disease[2][4][5]

Body Mass Index (BMI) Not between 18 and 32 kg/m2 Healthy Participants[1]

Weight <50 kg
Healthy Participants, Patients

with Liver Disease[1][5]

MELD Score >12
Patients with Advanced Liver

Fibrosis[4]

Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for assessing key exclusion criteria during

patient screening for an AZD2389 clinical trial.
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Patient Screening

Exclusion Criteria Assessment

Enrollment Decision
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Caption: Logical workflow for assessing patient exclusion criteria in AZD2389 trials.
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Detailed Methodologies for Key Experiments
While full experimental protocols are proprietary, the following outlines the general

methodologies for assessing key exclusion criteria:

Assessment of Liver Function: Liver function is typically assessed through a panel of blood

tests that measure levels of alanine transaminase (ALT), aspartate transaminase (AST),

alkaline phosphatase (ALP), bilirubin, and albumin. Significant elevations in these markers,

as defined by the protocol, are grounds for exclusion.[2]

Renal Function Assessment: Renal function is evaluated by measuring the estimated

Glomerular Filtration Rate (eGFR). This is commonly calculated using the Chronic Kidney

Disease Epidemiology Collaboration (CKD-EPI) equation, which takes into account serum

creatinine levels, age, sex, and race. An eGFR below 60 mL/min/1.73m² is a common

exclusion criterion.[2][4][5]

Virology Screening: Participants are screened for viral infections that could confound the

study results or pose a risk to the participant. This is done using serological tests to detect

the presence of antibodies or antigens for Human Immunodeficiency Virus (HIV), Hepatitis B

virus (HBV), and Hepatitis C virus (HCV).[1][2][4][5]

Hematology Panel: A complete blood count (CBC) is performed to assess various blood

components. A key parameter for exclusion is the platelet count, with thresholds such as

<140 x10^9/L or <100 x10^9/L being used in different trials.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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